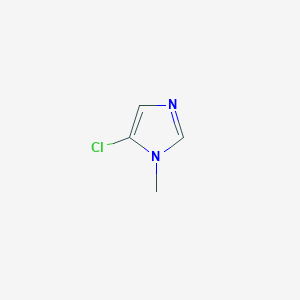
2-Acetamido-2-cyclohexylacetic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-acetamido-2-cyclohexylacetic acid has been explored in several studies. For instance, Galeazzi, Mobbili, and Orena (1996) described the synthesis of 1,3,4-trisubstituted pyrrolidin-2-ones through oxidative cyclisation, which is relevant to the synthesis of biologically active amino acids containing the pyrrolidine ring (Galeazzi, Mobbili, & Orena, 1996). Additionally, Amirani Poor et al. (2018) developed an intermolecular Ugi reaction involving 2-(1-(aminomethyl)cyclohexyl)acetic acid, showcasing a novel synthesis approach (Amirani Poor, Darehkordi, Anary‐Abbasinejad, & Mohammadi, 2018).
Molecular Structure Analysis
Studies on the molecular structure of related compounds provide insights into the structural aspects of 2-acetamido-2-cyclohexylacetic acid. Khanum et al. (2022) conducted spectroscopic and quantum chemical studies on similar compounds, which can be extrapolated to understand the molecular structure of 2-acetamido-2-cyclohexylacetic acid (Khanum, Fatima, Rather, Siddiqui, Muthu, Srivastava, & Javed, 2022).
Chemical Reactions and Properties
The chemical reactions of 2-acetamido-2-cyclohexylacetic acid and its derivatives have been the subject of various studies. For example, Shvedov et al. (1974) explored the condensation of 2-(acetamido)cyclohexanone with malononitrile, leading to the synthesis of substituted tetrahydropyrimido[indoles] (Shvedov, Mezentseva, Altukhova, & Grinev, 1974).
Physical Properties Analysis
Investigating the physical properties of compounds similar to 2-acetamido-2-cyclohexylacetic acid helps in understanding its characteristics. Sueess and Hesse (1979) conducted a study on the mass spectral decomposition of isomeric diacetamido-cyclohexanes, providing valuable information about the physical properties of such compounds (Sueess & Hesse, 1979).
Chemical Properties Analysis
The chemical properties of 2-acetamido-2-cyclohexylacetic acid can be inferred from studies on similar compounds. For instance, Wang, Sakairi, and Kuzuhara (1995) described the synthesis of a compound involving 2-acetamido-2-deoxy-alpha-D-glucopyranoside, which sheds light on the chemical properties of related acetamido compounds (Wang, Sakairi, & Kuzuhara, 1995).
Aplicaciones Científicas De Investigación
-
Adrenergic Receptor Research
-
Apoptosis Research
-
Cancer Research
-
Endogenous Metabolite Research
-
Cardiovascular Disease Research
-
Inflammation/Immunology Research
-
GHSR Research
-
Integrin Research
-
Metabolic Disease Research
Safety And Hazards
The safety information for 2-Acetamido-2-cyclohexylacetic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
2-acetamido-2-cyclohexylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVVAKVOCWNDLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1CCCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-2-cyclohexylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















